molecular formula C10H11BrOS B1529448 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde CAS No. 1340366-62-2

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

Cat. No. B1529448
M. Wt: 259.16 g/mol
InChI Key: SOSXCMCHPMPLCX-UHFFFAOYSA-N
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Description

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrOS. It has a molecular weight of 259.17 . It is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is 1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 . The InChI key is SOSXCMCHPMPLCX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Crystal Structure Analysis

A study by Wang Yong-jian explored novel organic compounds through synthesis and crystal structure analysis, shedding light on the molecular configurations and potential applications of such compounds in organic synthesis and materials science Wang Yong-jian, 2010.

Catalytic Applications in Glycerol Conversion

Research by J. Deutsch, Andreas Martin, and H. Lieske investigated the use of solid acids as catalysts for converting glycerol, a renewable resource, into [1,3]dioxan-5-ols, highlighting the potential for developing sustainable chemical processes J. Deutsch et al., 2007.

Photolabile Protecting Groups for Aldehydes

Min Lu and colleagues demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin as a photolabile protecting group for aldehydes and ketones, offering insights into the development of light-responsive materials Min Lu et al., 2003.

Synthesis of Substituted Benzaldehydes

A study by E. Dubost and colleagues presented a method for synthesizing substituted 2-bromobenzaldehydes, which are valuable intermediates in organic synthesis, via palladium-catalyzed ortho-bromination E. Dubost et al., 2011.

X-ray Crystallography and DFT Calculations

Research by C. Arunagiri and co-authors involved the synthesis and structural analysis of novel hydrazone Schiff base compounds, providing valuable information for the design of materials with specific electronic properties C. Arunagiri et al., 2018.

Oxidation of Benzyl Alcohol to Benzaldehyde

Rajesh Sharma and colleagues focused on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst, emphasizing the importance of catalyst design in achieving high selectivity and efficiency in chemical transformations Rajesh Sharma et al., 2012.

Safety And Hazards

The safety information for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-bromo-2-propan-2-ylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSXCMCHPMPLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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